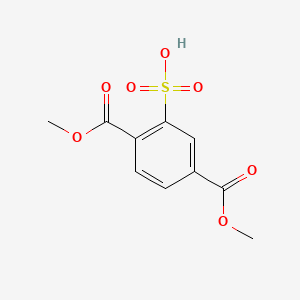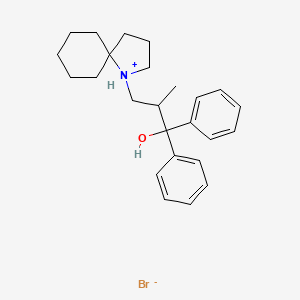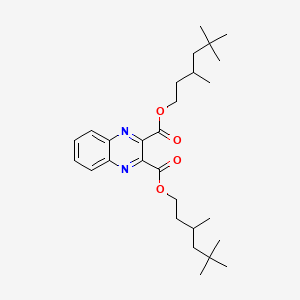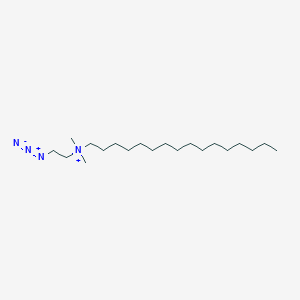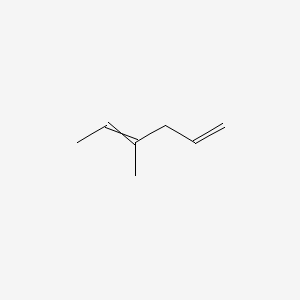
3-Methyl-2,5-hexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,5-hexadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2,5-hexadiene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 3-methyl-2,5-dibromohexane. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under reflux conditions to facilitate the elimination of hydrogen bromide, resulting in the formation of the desired diene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3-methylhexane. This process involves the use of metal catalysts, such as platinum or palladium, at elevated temperatures to promote the removal of hydrogen atoms and the formation of double bonds.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,5-hexadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into 3-methylhexane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bonds, resulting in the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: 3-Methylhexane.
Substitution: 3-Methyl-2,5-dibromohexane.
Aplicaciones Científicas De Investigación
3-Methyl-2,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a ligand in coordination chemistry, where it can form complexes with metal ions.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with biological activity.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,5-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form intermediate epoxides, which then undergo further transformation to yield the final products. In reduction reactions, the double bonds are hydrogenated to form single bonds, resulting in the formation of saturated hydrocarbons.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: Another diene with two double bonds separated by a single bond. It is more commonly used in the production of synthetic rubber.
Isoprene: A diene with a similar structure but with a methyl group at a different position. It is a key building block in the synthesis of natural rubber.
2,4-Hexadiene: A diene with double bonds at different positions. It has different reactivity and applications compared to 3-Methyl-2,5-hexadiene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C7H12 |
|---|---|
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
4-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3 |
Clave InChI |
JBVMSEMQJGGOFR-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


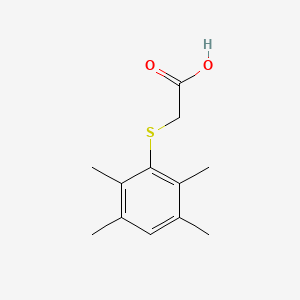
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
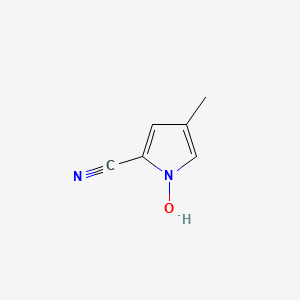
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
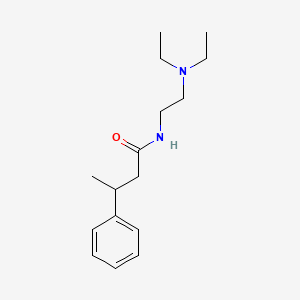
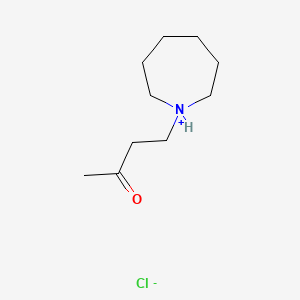
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)

